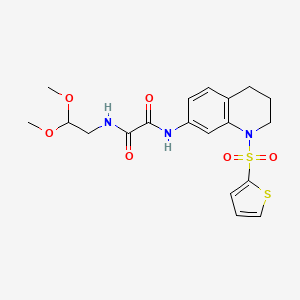

N1-(2,2-dimethoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S2/c1-27-16(28-2)12-20-18(23)19(24)21-14-8-7-13-5-3-9-22(15(13)11-14)30(25,26)17-6-4-10-29-17/h4,6-8,10-11,16H,3,5,9,12H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBVFCBHSMQLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on diverse research findings.

The molecular formula of the compound is with a molecular weight of 453.5 g/mol. The compound's structure includes a thiophene ring and a tetrahydroquinoline moiety, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 453.5 g/mol |

| CAS Number | 898414-11-4 |

Synthesis

The synthesis of this compound involves multiple steps starting from readily available precursors. The synthetic route typically includes the formation of the oxalamide linkage through condensation reactions followed by functional group modifications to ensure the desired biological properties are retained.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing notable inhibition zones and low minimum inhibitory concentrations (MIC). For instance:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | Staphylococcus aureus | 16 |

These results suggest that modifications to the thiophene and tetrahydroquinoline structures can enhance antibacterial efficacy.

Antioxidant Activity

The antioxidant potential of the compound has also been assessed using DPPH and hydroxyl radical scavenging assays. Compounds derived from similar structures have shown promising results in neutralizing free radicals:

| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |

|---|---|---|

| Compound A | 75 | 70 |

| Compound B | 85 | 80 |

Such activities indicate that this class of compounds may play a role in mitigating oxidative stress-related diseases.

Computational Studies

Computational methods such as molecular docking and density functional theory (DFT) calculations have been employed to predict the binding interactions of this compound with biological targets. The docking studies revealed favorable binding affinities with key enzymes associated with cancer and inflammation pathways. The results indicated that the compound could act as a potential inhibitor for certain kinases involved in cell signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

- Anticancer Activity : A derivative was tested in vitro against various cancer cell lines and showed significant cytotoxicity with an IC50 value in the low micromolar range.

- Anti-inflammatory Effects : In vivo studies demonstrated that administration of related compounds led to reduced inflammation markers in animal models.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for yield and purity?

- Methodological Answer : Optimize reaction conditions using a stepwise approach:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as demonstrated in multi-step syntheses of similar oxalamides .

- Temperature Control : Maintain 60–80°C during coupling reactions to minimize side-product formation .

- Catalysts : Use triethylamine (TEA) or DMAP to accelerate amide bond formation .

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification, achieving >95% purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : Combine complementary methods:

- 1H/13C NMR : Assign proton environments (e.g., thiophene sulfonyl protons at δ 7.5–8.0 ppm) and verify oxalamide carbonyl signals (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C22H28N3O6S2: 518.1274) .

- IR Spectroscopy : Identify key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory biological activity data across cell-based assays be resolved?

- Methodological Answer : Systematically address variability:

- Assay Validation : Use positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) to confirm assay reliability .

- Solubility Testing : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Dose-Response Curves : Perform 8–12-point dilution series to calculate accurate IC50 values and assess potency thresholds .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the tetrahydroquinolin-7-yl moiety?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups at the tetrahydroquinoline C4 position to modulate receptor binding .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

Q. How should conflicting NMR and X-ray crystallography data on conformation be reconciled?

- Methodological Answer :

- Dynamic Analysis : Use VT-NMR (variable-temperature NMR) to assess conformational flexibility in solution .

- Crystallography : Co-crystallize the compound with a target protein to resolve bioactive conformations .

- DFT Calculations : Compare experimental spectra with density functional theory (DFT)-predicted shifts for dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.